molecular formula C8H3N3O3 B8350143 2-Cyano-7-nitro-benzoxazole

2-Cyano-7-nitro-benzoxazole

Cat. No. B8350143
M. Wt: 189.13 g/mol
InChI Key: VQASCFCOAYJSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-7-nitro-benzoxazole is a useful research compound. Its molecular formula is C8H3N3O3 and its molecular weight is 189.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-7-nitro-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-7-nitro-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyano-7-nitro-benzoxazole

Molecular Formula

C8H3N3O3

Molecular Weight

189.13 g/mol

IUPAC Name

7-nitro-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H3N3O3/c9-4-7-10-5-2-1-3-6(11(12)13)8(5)14-7/h1-3H

InChI Key

VQASCFCOAYJSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

26.14 g (17.22 mmoles) of phosphorus oxychloride is added to 100 ml dimethylformamide at 0° C. and stirred at 0° C. for 15 minutes at room temperature for 30 minutes. 6.5 g (34.45 mmoles) 2-carbamyl-7-nitrobenzoxazole is added and the mixture stirred at room temperature overnight, then poured into ice water and is allowed to stand for 1 hour at room temperature. The resulting precipitate is filtered off, redissolved in ethyl acetate, decolorized with carbon, filtered and the filtrate concentrated in vacuo to give 2-cyano-7-nitro-benzoxazole.
Quantity
26.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
2-carbamyl-7-nitrobenzoxazole
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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